1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
CAS No.: 902043-58-7
Cat. No.: VC6384594
Molecular Formula: C24H26N4O3
Molecular Weight: 418.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902043-58-7 |
|---|---|
| Molecular Formula | C24H26N4O3 |
| Molecular Weight | 418.497 |
| IUPAC Name | 6-(3-methoxypropyl)-10-methyl-2-oxo-N-(1-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H26N4O3/c1-16-9-7-12-28-21(16)26-22-19(24(28)30)15-20(27(22)13-8-14-31-3)23(29)25-17(2)18-10-5-4-6-11-18/h4-7,9-12,15,17H,8,13-14H2,1-3H3,(H,25,29) |
| Standard InChI Key | ACBCRTALYLUCGT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)C4=CC=CC=C4 |
Introduction
1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of pyrido-pyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound features a unique structural arrangement of rings and functional groups, contributing to its chemical behavior and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of pyrimidine derivatives with intermediates derived from pyrrolo[2,3-d]pyrimidines. Industrial production methods may utilize continuous flow reactors to enhance efficiency and reduce waste during synthesis.
Biological Activities and Applications
1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is explored for its potential biological activities, including interactions with enzymes or receptors that modulate cellular processes. In vitro studies often focus on its effects on cell lines relevant to cancer research. The compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Analytical Methods
Characterization and purity confirmation of this compound typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide detailed structural information and help in assessing the compound's purity during synthesis.
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